Methyl pyridine-1(2H)-carboxylate
Description
Methyl pyridine-1(2H)-carboxylate (CAS: N/A) is a heterocyclic compound featuring a partially saturated pyridine ring with a methyl ester substituent at the 1-position. Its synthesis involves the reaction of pyridine with sodium borohydride (NaBH₄) and methyl chloroformate in ethanol at low temperatures, followed by careful extraction and purification . This compound serves as a versatile intermediate in organic synthesis, particularly in catalytic asymmetric reactions and ring-expansion processes .
Properties
CAS No. |
33707-36-7 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
methyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-5H,6H2,1H3 |
InChI Key |
CMUHZRATLMUDJI-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=CC=C1 |
Canonical SMILES |
COC(=O)N1CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrrolo[3,4-c]pyridine Derivatives
- 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A tricyclic derivative with a methoxy group and a fused pyrrole ring.
- Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate: A more complex tricyclic structure with imidazole and pyrrole rings. Its synthesis yield is notably low (9%) compared to methyl pyridine-1(2H)-carboxylate due to challenges in cyclization .
Phenyl Pyridine-1(2H)-Carboxylate
- Substitution of the methyl ester with a phenyl group increases steric bulk, influencing enantioselectivity in Rh-catalyzed asymmetric reductive Heck reactions. This compound, being less bulky, may offer advantages in reactions requiring higher functional group tolerance .
Methyl 2-(Phenylethynyl)pyridine-1(2H)-carboxylate
Key Observations :
- Catalytic Efficiency : this compound demonstrates compatibility with both Rh and Au catalysts, enabling diverse transformations. The immobilized Au/MCM-41 catalyst achieves high yields (93–96%) even after seven reuse cycles .
- Steric Effects : The methyl ester group provides a balance between reactivity and steric hindrance, outperforming phenyl-substituted analogues in reactions requiring mild conditions .
- Pharmacological Potential: Pyrrolo[3,4-c]pyridine derivatives, while structurally distinct, highlight the importance of fused ring systems in drug development, though their synthesis is less efficient .
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